MC-VC-PABC-Aur0101 is a specialized compound utilized in the development of antibody-drug conjugates (ADCs), which are critical in targeted cancer therapies. This compound integrates a protease-cleavable linker (MC-VC-PABC) with a cytotoxic payload (Aur0101) to enhance therapeutic efficacy while minimizing systemic toxicity. The structure of MC-VC-PABC-Aur0101 allows for selective delivery of the drug to cancer cells, thereby improving treatment outcomes.
MC-VC-PABC-Aur0101 is classified as an antibody-drug conjugate linker-payload system. The MC-VC-PABC linker is designed to be cleaved by specific proteases, facilitating the release of the drug within the tumor microenvironment. The compound has a CAS number of 1438849-92-3 and a molecular weight of 1341.66 g/mol, with the molecular formula C68H100N12O14S .
The synthesis of MC-VC-PABC-Aur0101 involves several critical steps:
The molecular structure of MC-VC-PABC-Aur0101 comprises three main components:
The detailed molecular formula for MC-VC-PABC-Aur0101 is C68H100N12O14S, which reflects its complex structure designed for effective drug delivery .
The chemical reactions involving MC-VC-PABC-Aur0101 primarily focus on its stability and release mechanisms:
MC-VC-PABC-Aur0101 operates through a targeted delivery mechanism:
This mechanism ensures that high concentrations of Aur0101 are delivered precisely where they are needed, minimizing off-target effects .
The physical properties of MC-VC-PABC-Aur0101 include:
Chemical properties include its ability to remain stable in circulation while being cleavable by specific proteases within tumor tissues .
MC-VC-PABC-Aur0101 is primarily used in:
Antibody-Drug Conjugates (ADCs) represent a revolutionary class of biopharmaceuticals engineered to deliver cytotoxic agents selectively to tumor cells. These complex molecules comprise three core components: a tumor-targeting monoclonal antibody, a biologically stable linker, and a potent cytotoxic payload. By combining the precision targeting of monoclonal antibodies with the cell-killing potency of chemotherapeutic agents, ADCs transcend the limitations of conventional chemotherapy—which often lacks tumor specificity—and monoclonal antibodies, which may exhibit limited intrinsic cytotoxicity [8]. The conceptual foundation of ADCs traces back to Paul Ehrlich's "magic bullet" theory in 1913, but practical realization only became possible with advances in hybridoma technology in 1975 [8].
Table 1: Evolution of ADC Generations
Generation | Key Advancements | Representative ADCs | Limitations |
---|---|---|---|
First | Murine mAbs; conventional cytotoxics | Gemtuzumab ozogamicin | Immunogenicity; linker instability |
Second | Humanized mAbs; more potent payloads | Trastuzumab emtansine | Heterogeneous DAR; off-target toxicity |
Third | Site-specific conjugation; homogeneous DAR (2-4) | Enfortumab vedotin | Limited payload capacity |
Fourth | High DAR (7-8); novel linker-payload platforms | Trastuzumab deruxtecan; Sacituzumab govitecan | Bystander effect management |
As of 2024, 15 ADCs have gained global regulatory approval for malignancies including lymphomas, leukemias, and solid tumors such as breast and cervical cancers. Over 400 ADC candidates are currently in development pipelines, with 24 in Phase III clinical trials [8]. The clinical success of ADCs hinges critically on their ability to leverage targeted delivery—whereby the antibody component binds to tumor-associated antigens, facilitating internalization and intracellular payload release. Additionally, certain ADCs exhibit "bystander effects," where membrane-permeable payloads diffuse into neighboring antigen-negative cancer cells, enhancing efficacy against heterogeneous tumors [8]. MC-VC-PABC-Aur0101 exemplifies modern ADC design, incorporating a protease-cleavable linker (Val-Cit-PABC) and the microtubule-disrupting agent Aur0101 to exploit these mechanisms.
Auristatins, synthetic analogs of the natural cytostatic peptide dolastatin 10, constitute one of the most successful payload classes in ADC oncology. These potent antimitotic agents inhibit tubulin polymerization, disrupting microtubule dynamics during cell division and triggering apoptosis in rapidly dividing cancer cells. Their exceptional cytotoxicity—typically in the picomolar to nanomolar range—makes them ideal ADC payloads, as only minimal quantities need to reach tumor cells to exert therapeutic effects [1] [2].
Table 2: Key Auristatin Derivatives in Clinical ADCs
Payload | Molecular Target | Membrane Permeability | Bystander Effect | Representative ADC |
---|---|---|---|---|
MMAE | Tubulin polymerization | High | Yes | Brentuximab vedotin (Adcetris) |
MMAF | Tubulin polymerization | Low (charged C-terminus) | No | Belantamab mafodotin (Blenrep) |
Aur0101 | Tubulin polymerization | Moderate | Limited | MC-VC-PABC-Aur0101* |
MC-VC-PABC-Aur0101 employs Aur0101, an auristatin microtubule inhibitor optimized for stability and efficacy. Structurally defined by the formula C₆₈H₁₀₀N₁₂O₁₄S and molecular weight 1341.66 g/mol [1] [4], Aur0101 maintains sufficient hydrophobicity for cellular uptake while avoiding excessive hydrophilicity that can accelerate plasma clearance. This balance is critical for maintaining ADC stability in circulation while enabling efficient intracellular payload release. Auristatins like Aur0101 dominate ADC pipelines because they effectively target a fundamental cellular process (mitosis) common across diverse cancer types, overcoming limitations of tumor-specific signaling inhibitors [1] [8].
Linker technology represents a pivotal determinant of ADC efficacy and safety. Early ADCs suffered from linker instability, leading to premature payload release and systemic toxicity. Modern protease-cleavable linkers exploit the elevated proteolytic activity within tumor microenvironments and lysosomal compartments to achieve selective drug release at disease sites. The dipeptide Valine-Citrulline (Val-Cit) linker, pioneered with brentuximab vedotin, has become a benchmark due to its susceptibility to cleavage by lysosomal cathepsins (notably cathepsin B) [3] [9].
MC-VC-PABC-Aur0101 incorporates the Val-Cit-PABC motif, where PABC (p-aminobenzylcarbamate) acts as a self-immolative spacer. Upon proteolytic cleavage of the Val-Cit bond, PABC undergoes spontaneous 1,6-elimination, releasing the active Aur0101 payload [1] [3]. This architecture leverages the differential protease expression between tumors and healthy tissues: Cathepsin B is overexpressed in aggressive and metastatic cancers, while systemic levels remain low, minimizing off-target activation [9]. However, Val-Cit linkers exhibit limitations, including susceptibility to cleavage by non-cathepsin proteases in plasma (e.g., carboxylesterase 1C) and suboptimal hydrophilicity [3] [6].
Table 3: Comparative Performance of Dipeptide Linkers in Non-Internalizing ADCs
Linker | In Vivo Stability (48h) | Antitumor Efficacy (TGI%) | Primary Cleavage Site | Plasma Stability |
---|---|---|---|---|
Val-Cit | Moderate | 45% | C-terminal to Cit | Moderate (mouse plasma instability) |
Val-Ala | High | 57% | C-terminal to Ala | High |
Val-Arg | Low | 30% | N-terminal to Val; C-terminal to Arg | Low (rapid cleavage) |
Val-Lys | Low-Moderate | 35% | N-terminal to Val; C-terminal to Lys | Low (basic residue susceptibility) |
Research highlights that subtle modifications in linker chemistry profoundly impact ADC performance. For example, replacing Cit with Ala in Val-Cit-PABC yields Val-Ala-PABC, which demonstrates superior plasma stability and in vivo antitumor activity in models using non-internalizing antibodies targeting tumor stroma [3] [5]. This enhancement arises from Val-Ala’s resistance to non-specific serum proteases while maintaining efficient cathepsin B-mediated activation. Emerging linker innovations include Lys-Lys dipeptides (exhibiting 75% higher cathepsin B selectivity than Val-Cit) [6] and enzyme-specific triggers like β-glucuronidase or sulfatase-cleavable linkers designed for tumor microenvironment activation [9]. MC-VC-PABC-Aur0101 thus embodies both the strengths and ongoing optimization challenges within protease-cleavable linker technology.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7